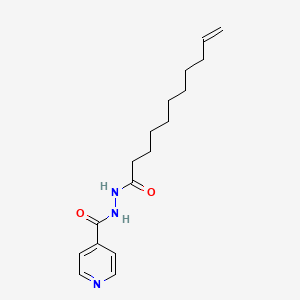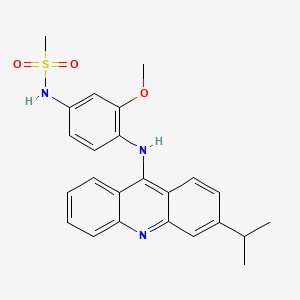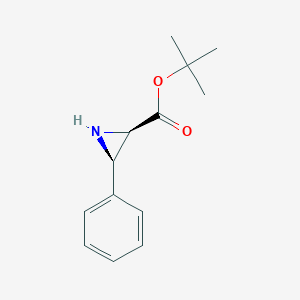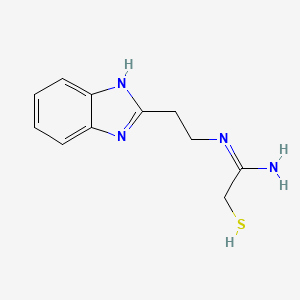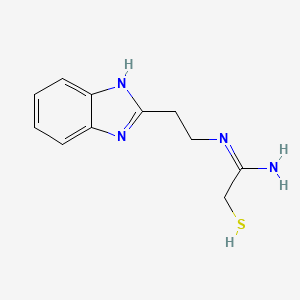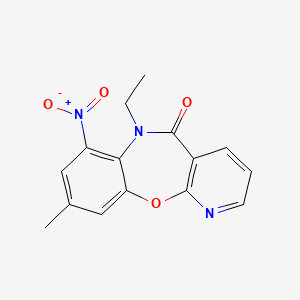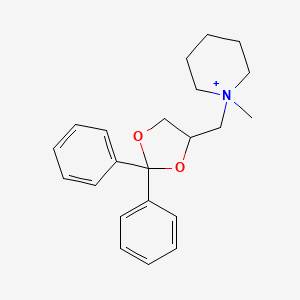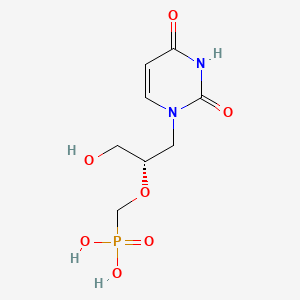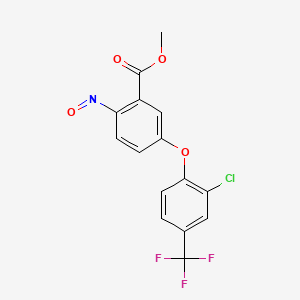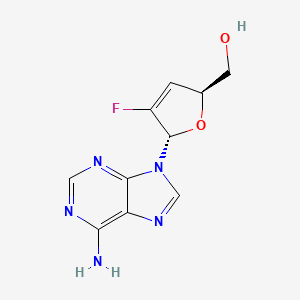
9-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)adenine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)adenine is a synthetic nucleoside analog. This compound has garnered significant attention due to its potential applications in antiviral therapies, particularly against HIV and other viral infections. Its unique structure, which includes a fluorine atom and a dideoxy configuration, contributes to its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)adenine involves several steps. One common method includes the stereospecific hydrogenation of 9-(2,3-dideoxy-2-fluoro-beta-D-glycero-pent-2-enofuranosyl)adenine or its derivatives . This process ensures the correct stereochemistry and incorporation of the fluorine atom.
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. The process typically involves the use of high-pressure hydrogenation reactors and specialized catalysts to achieve the desired stereochemistry and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
9-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)adenine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions are often employed to convert the compound into its active form.
Substitution: Halogenation and other substitution reactions can be used to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully deoxygenated analogs.
Scientific Research Applications
9-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)adenine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with nucleic acids and proteins.
Medicine: It has shown promise as an antiviral agent, particularly against HIV.
Industry: The compound is used in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 9-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)adenine involves its incorporation into viral DNA during replication. This incorporation leads to chain termination, effectively halting viral replication. The compound targets viral reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV .
Comparison with Similar Compounds
Similar Compounds
9-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)adenine: Another nucleoside analog with similar antiviral properties.
9-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)hypoxanthine: A related compound with potential antiviral activity.
Uniqueness
What sets 9-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)adenine apart is its specific stereochemistry and the presence of the fluorine atom, which enhances its stability and biological activity. This makes it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
405238-78-0 |
|---|---|
Molecular Formula |
C10H10FN5O2 |
Molecular Weight |
251.22 g/mol |
IUPAC Name |
[(2S,5S)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol |
InChI |
InChI=1S/C10H10FN5O2/c11-6-1-5(2-17)18-10(6)16-4-15-7-8(12)13-3-14-9(7)16/h1,3-5,10,17H,2H2,(H2,12,13,14)/t5-,10-/m0/s1 |
InChI Key |
YSLULYDQVQFWMU-RRAGMBSWSA-N |
Isomeric SMILES |
C1=C([C@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)N)F |
Canonical SMILES |
C1=C(C(OC1CO)N2C=NC3=C(N=CN=C32)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804314.png)
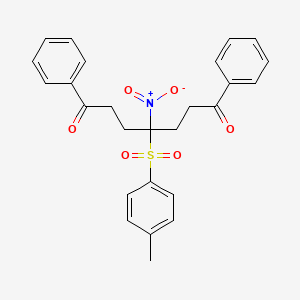

![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804320.png)
